molecular formula C16H22N2O4 B5395420 3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B5395420
M. Wt: 306.36 g/mol
InChI Key: PTJRONGPUOQINW-UHFFFAOYSA-N
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Description

3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[5-(TERT-BUTYL)-3-ISOXAZOLYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to the presence of the tert-butyl and isoxazolyl groups, which impart distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)10-7-11(18-22-10)17-14(19)12-8-4-5-9(6-8)13(12)15(20)21/h7-9,12-13H,4-6H2,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJRONGPUOQINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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